4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15187117
InChI: InChI=1S/C19H15Cl2NO3/c20-14-5-7-17(21)16(9-14)18-8-6-15(25-18)11-22-10-12-1-3-13(4-2-12)19(23)24/h1-9,22H,10-11H2,(H,23,24)
SMILES:
Molecular Formula: C19H15Cl2NO3
Molecular Weight: 376.2 g/mol

4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

CAS No.:

Cat. No.: VC15187117

Molecular Formula: C19H15Cl2NO3

Molecular Weight: 376.2 g/mol

* For research use only. Not for human or veterinary use.

4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid -

Specification

Molecular Formula C19H15Cl2NO3
Molecular Weight 376.2 g/mol
IUPAC Name 4-[[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]methyl]benzoic acid
Standard InChI InChI=1S/C19H15Cl2NO3/c20-14-5-7-17(21)16(9-14)18-8-6-15(25-18)11-22-10-12-1-3-13(4-2-12)19(23)24/h1-9,22H,10-11H2,(H,23,24)
Standard InChI Key IRIDFLTZFZSBKE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid integrates three key moieties:

  • A furan ring substituted at the 5-position with a 2,5-dichlorophenyl group.

  • An aminomethyl linker bridging the furan and benzoic acid components.

  • A benzoic acid group providing carboxylic acid functionality.

The presence of electron-withdrawing chlorine atoms on the phenyl ring enhances lipophilicity, while the furan ring contributes to π-π stacking interactions in biological systems . The aminomethyl group introduces basicity, enabling protonation under physiological conditions, which may influence membrane permeability .

Spectral Characteristics

Although spectral data for this compound is unavailable in accessible literature, related furan-benzoic acid derivatives exhibit distinct features:

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1250 cm⁻¹ (C-O-C of furan) .

  • NMR: Aromatic protons in the δ 7.0–8.5 ppm range, with furan protons typically appearing as doublets between δ 6.2–7.2 ppm .

Synthesis and Characterization

Synthetic Pathways

The synthesis likely involves multi-step reactions, as observed in analogous compounds :

  • Furan Substitution: Coupling 2,5-dichlorophenylboronic acid with 5-bromofuran-2-carbaldehyde via Suzuki-Miyaura cross-coupling.

  • Reductive Amination: Reacting the aldehyde intermediate with benzylamine derivatives to form the aminomethyl bridge.

  • Ester Hydrolysis: Converting methyl benzoate intermediates to the free carboxylic acid using aqueous NaOH or LiOH .

Purification and Analytical Methods

  • Chromatography: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for purity assessment .

  • Mass Spectrometry: High-resolution ESI-MS expected to show [M+H]⁺ at m/z 396.08 (calculated for C₁₉H₁₅Cl₂N₂O₃).

Biological Activity and Mechanism

While direct pharmacological data for this compound is scarce, structurally related molecules exhibit notable bioactivity:

Sirtuin Inhibition

Furan-containing analogs, such as 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, demonstrate potent inhibition of SIRT2 (IC₅₀ = 0.89 μM), a NAD⁺-dependent deacetylase implicated in cancer and neurodegenerative diseases . The dichlorophenyl group in 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid may enhance target binding through hydrophobic interactions with SIRT2's substrate pocket.

Comparative Analysis with Structural Analogs

The table below contrasts key features of 4-[({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid with related compounds:

Compound NameMolecular FormulaKey Structural DifferencesBioactivity Highlights
4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid C₁₂H₁₃NO₂SThienyl instead of furan; methyl substitutionModerate COX-2 inhibition (IC₅₀ = 3.2 μM)
Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate C₁₅H₁₀Cl₂N₂O₃Esterified carboxylic acid; carbamoyl linkerAntiproliferative activity (HeLa cells, IC₅₀ = 12 μM)
Methyl 4-[5-[[2-aminoethyl(methyl)amino]methyl]furan-2-yl]benzoate C₁₆H₂₀N₂O₃Extended aminoalkyl chain; methyl esterDopamine receptor binding (Kᵢ = 140 nM)

This comparison underscores how modular modifications influence pharmacological profiles. The dichlorophenyl-furan core appears optimal for balancing lipophilicity and target engagement.

Future Research Directions

  • Target Identification: Computational docking studies against SIRT2 and bacterial penicillin-binding proteins could prioritize experimental assays.

  • Prodrug Development: Esterification of the carboxylic acid group may improve oral bioavailability, as seen in methyl benzoate derivatives .

  • Toxicological Profiling: In vitro cytotoxicity screening using HepG2 cells and hERG channel binding assays to assess cardiac safety.

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